molecular formula C15H16N4O B14460088 Methylaplysinopsin CAS No. 66492-97-5

Methylaplysinopsin

Cat. No.: B14460088
CAS No.: 66492-97-5
M. Wt: 268.31 g/mol
InChI Key: NPZLCZOPHDKHEZ-UBXUFMGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylaplysinopsin typically involves the condensation of 3-formylindole with an imidazolidinone derivative. This reaction can be carried out by boiling the reactants in acetic acid in the presence of sodium acetate or piperidine . Another method involves the reaction of 5-bromoindole-3-carboxaldehyde with creatinine under nitrogen gas . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) for crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylaplysinopsin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated and oxidized derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Methylaplysinopsin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which contributes to its distinct biological activities. Compared to other aplysinopsins, it has shown higher potency in certain assays, such as the inhibition of serotonin uptake .

Properties

CAS No.

66492-97-5

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethyl-2-methyliminoimidazol-4-ol

InChI

InChI=1S/C15H16N4O/c1-16-15-18(2)13(14(20)19(15)3)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,20H,1-3H3/b10-8+,16-15?

InChI Key

NPZLCZOPHDKHEZ-UBXUFMGXSA-N

Isomeric SMILES

CN=C1N(C(=C(N1C)O)/C=C/2\C=NC3=CC=CC=C32)C

Canonical SMILES

CN=C1N(C(=C(N1C)O)C=C2C=NC3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.